molecular formula C10H10O B1586607 4-Ethoxyphenylacetylene CAS No. 79887-14-2

4-Ethoxyphenylacetylene

Cat. No. B1586607
CAS RN: 79887-14-2
M. Wt: 146.19 g/mol
InChI Key: FRGNOZUOTHMJSC-UHFFFAOYSA-N
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Description

4-Ethoxyphenylacetylene is a chemical compound with the molecular formula C10H10O . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenylacetylene consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The InChI key is FRGNOZUOTHMJSC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Ethoxyphenylacetylene is a liquid or solid at room temperature . It has a molecular weight of 146.19 .

Scientific Research Applications

  • Synthesis of Photoluminescent 1,2-Dihydrophosphinines

    • Application Summary : 4-Ethoxyphenylacetylene is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
    • Results or Outcomes : The outcome of this application is the production of photoluminescent 1,2-dihydrophosphinines .
  • Synthesis of Trisubstituted 1,2,4-Triazoles

    • Application Summary : 4-Ethoxyphenylacetylene is used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
    • Results or Outcomes : The outcome of this application is the production of trisubstituted 1,2,4-triazoles .
  • Gold (III)-Catalyzed Hydroamination of Alkynes

    • Application Summary : 4-Ethoxyphenylacetylene is used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
    • Results or Outcomes : The outcome of this application is the production of N-vinylindoles .

Safety And Hazards

The safety data sheet for 4-Ethoxyphenylacetylene indicates that it has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

1-ethoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-5-7-10(8-6-9)11-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGNOZUOTHMJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379398
Record name 4-ethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylacetylene

CAS RN

79887-14-2
Record name 4-ethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-4-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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